

# Meta-analysis of clinical trials involving bempegaldesleukin combinations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 214

Cat. No.: B15589594 Get Quote

# A Comparative Guide to Clinical Trials of Bempegaldesleukin Combinations

The development of bempegaldesleukin (BEMPEG, NKTR-214), an investigational CD122-preferential interleukin-2 (IL-2) pathway agonist, in combination with the PD-1 inhibitor nivolumab, generated initial enthusiasm in the field of immuno-oncology. Early phase trials suggested promising efficacy; however, subsequent late-stage studies did not confirm these benefits, leading to the discontinuation of its clinical development program in 2022.[1][2][3][4] This guide provides a meta-synthesis of key clinical trial data, comparing the outcomes of the initial Phase 1/2 PIVOT-02 study with the definitive Phase 3 PIVOT IO 001 trial to offer researchers a comprehensive overview of this combination's trajectory.

### **Mechanism of Action: A Synergistic Approach**

Bempegaldesleukin was engineered to provide sustained IL-2 pathway signaling with a preferential bias towards the IL-2 receptor beta/gamma complex (CD122/CD132).[5][6] This complex is predominantly found on CD8+ effector T cells and Natural Killer (NK) cells.[5][6][7] The drug is a prodrug consisting of recombinant human IL-2 conjugated to multiple releasable polyethylene glycol (PEG) chains.[5][6] These PEG chains sterically hinder the binding to the alpha subunit (CD25) of the high-affinity IL-2 receptor, which is constitutively expressed on immunosuppressive regulatory T cells (Tregs).[5][6] Upon administration, the PEG chains are slowly cleaved, leading to a sustained release of active IL-2 that preferentially expands the







population of anti-tumor CD8+ T cells and NK cells over Tregs within the tumor microenvironment.[5][6][8]

The combination with nivolumab, a PD-1 checkpoint inhibitor, was based on the rationale that bempegaldesleukin would increase the number and activation of tumor-infiltrating lymphocytes (TILs), which could then be unleashed by blocking the PD-1/PD-L1 inhibitory axis.[9]





Click to download full resolution via product page

Caption: Synergistic signaling pathways of Bempegaldesleukin and Nivolumab.



## **Comparative Efficacy Data**

Initial results from the Phase 1/2 PIVOT-02 study showed encouraging antitumor activity across several cancer types, particularly in first-line metastatic melanoma.[10][11] However, the subsequent Phase 3 PIVOT IO 001 trial failed to demonstrate a clinical benefit for the combination compared to nivolumab monotherapy in the same patient population.[12][13][14]

Table 1: Efficacy in First-Line Metastatic Melanoma

| Endpoint                                    | PIVOT-02 (Phase 2)[11][12]<br>[14] | PIVOT IO 001 (Phase 3)[14] |
|---------------------------------------------|------------------------------------|----------------------------|
| Treatment Arm                               | BEMPEG + Nivolumab                 | BEMPEG + Nivolumab         |
| Number of Patients (Efficacy-<br>Evaluable) | 38                                 | 391                        |
| Objective Response Rate (ORR)               | 52.6%                              | 27.7%                      |
| Complete Response (CR) Rate                 | 34.2%                              | Not Reported Separately    |
| Median Progression-Free<br>Survival (PFS)   | 30.9 months                        | 4.17 months                |
| Median Overall Survival (OS)                | Not Reached (at 29 mo. follow-up)  | 29.67 months               |

Data from other tumor cohorts in the PIVOT-02 study also showed initial promise, but these programs were ultimately discontinued following the negative results in melanoma and other late-stage trials.[1][15]

Table 2: Efficacy in Other PIVOT-02 Cohorts



| Cohort                                           | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS)     | Source   |
|--------------------------------------------------|-----------------------|-------------------------------------|-----------------------------------------------------|-------------------------------------------|----------|
| First-Line Renal Cell Carcinoma (RCC)            | 49                    | 34.7%                               | 7.7 months                                          | Not Reached<br>(at 32.7 mo.<br>follow-up) | [16][17] |
| First-Line Metastatic Urothelial Carcinoma (mUC) | 37<br>(evaluable)     | 35%                                 | 4.1 months                                          | 23.7 months                               | [18]     |

# **Comparative Safety & Tolerability**

The safety profile of the combination was generally considered manageable, though adverse events were more frequent with the combination than with nivolumab monotherapy. The most common treatment-related adverse events (TRAEs) were flu-like symptoms, rash, and fatigue. [9]

Table 3: Key Treatment-Related Adverse Events (TRAEs)



| Adverse Event Profile            | PIVOT-02 (All Tumors,<br>N=38)[9]                                                | PIVOT IO 001 (Melanoma)<br>[14]                                  |  |
|----------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------|--|
| Treatment Arm                    | BEMPEG + Nivolumab                                                               | BEMPEG + Nivolumab                                               |  |
| Any Grade TRAEs                  | 100%                                                                             | 95.3%                                                            |  |
| Grade 3/4 TRAEs                  | 21.1%                                                                            | 21.7%                                                            |  |
| Most Common TRAEs (Any<br>Grade) | Flu-like symptoms (86.8%),<br>Rash (78.9%), Fatigue<br>(73.7%), Pruritus (52.6%) | Not detailed in the same format                                  |  |
| Noteworthy Grade 3/4 Events      | Hypotension, Hyperglycemia,<br>Metabolic Acidosis                                | Hypotension (1.3%), Ischemic<br>Cerebrovascular Events<br>(1.3%) |  |

# **Experimental Protocols & Study Design**

The clinical trials followed a structured progression from dose-escalation to large-scale randomized comparison.

### **PIVOT-02 Study (NCT02983045)**

- Design: An open-label, multi-cohort, single-arm Phase 1/2 study.[16][17][19]
- Population: Patients with various advanced solid tumors, including melanoma, RCC, and urothelial carcinoma, who were immunotherapy-naïve.[9][16]
- Intervention: The recommended Phase 2 dose was established as bempegaldesleukin 0.006 mg/kg plus nivolumab 360 mg administered intravenously every 3 weeks (Q3W).[9][10]
   Treatment continued for up to 2 years or until disease progression or unacceptable toxicity.
   [10][16]
- Primary Endpoints: Safety and Objective Response Rate (ORR) as assessed by blinded independent central review (BICR).[18]
- Secondary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[17][18]



#### **PIVOT IO 001 Study (NCT03635983)**

- Design: A randomized, open-label, Phase 3 trial.[12][14]
- Population: 783 patients with previously untreated, unresectable or metastatic melanoma.
   [13][14]
- Intervention: Patients were randomized 1:1 to receive either bempegaldesleukin (0.006 mg/kg) + nivolumab (360 mg) IV Q3W, or nivolumab (360 mg) IV Q3W monotherapy.[7][14]
- Primary Endpoints: ORR, PFS (both by BICR), and OS.[13][14]
- Secondary Endpoints: Safety, duration of response, and other efficacy measures.[13]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancernetwork.com [cancernetwork.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Bristol Myers Squibb Nektar and Bristol Myers Squibb Announce Update on Clinical Development Program for Bempegaldesleukin (BEMPEG) in Combination with Opdivo (nivolumab) [news.bms.com]
- 4. Nektar and Bristol Myers Squibb Announce Update on Clinical Development Program for Bempegaldesleukin (BEMPEG) in Combination with Opdivo (nivolumab) [prnewswire.com]
- 5. Bempegaldesleukin Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Bempegaldesleukin Plus Nivolumab in Untreated Advanced Melanoma: The Open-Label, Phase III PIVOT IO 001 Trial Results PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Bempegaldesleukin plus nivolumab in first-line renal cell carcinoma: results from the PIVOT-02 study PubMed [pubmed.ncbi.nlm.nih.gov]







- 18. Bempegaldesleukin plus Nivolumab in First-line Metastatic Urothelial Carcinoma: Results from PIVOT-02 PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving bempegaldesleukin combinations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589594#meta-analysis-of-clinical-trials-involving-bempegaldesleukin-combinations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com